

Application Notes and Protocols for JNJ- 40355003 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-40355003	
Cat. No.:	B608217	Get Quote

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Introduction

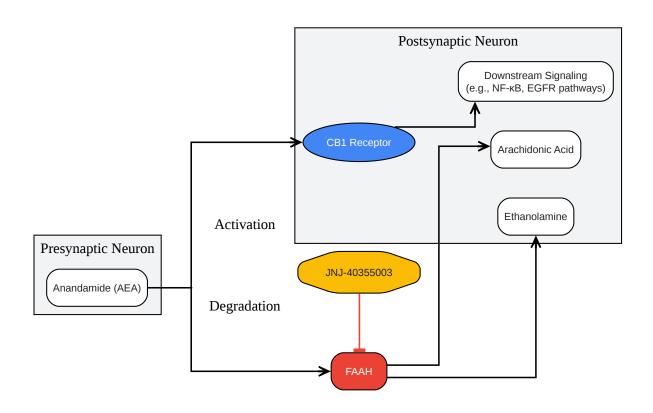
JNJ-40355003 is a potent and specific inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[1] By inhibiting FAAH, JNJ-40355003 elevates the levels of AEA and other fatty acid amides, thereby enhancing their signaling and producing a range of potential therapeutic effects.[2][3] Preclinical studies have explored its utility in models of anxiety and pain.[2] These application notes provide a comprehensive overview of the administration of JNJ-40355003 in mouse models, including its mechanism of action, potential dosages, and detailed experimental protocols.

Mechanism of Action

JNJ-40355003 acts as a covalent inhibitor of the FAAH enzyme.[2] FAAH is the primary catabolic enzyme for N-arachidonoylethanolamine (anandamide), breaking it down into arachidonic acid and ethanolamine.[1] The inhibition of FAAH by **JNJ-40355003** leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) in various tissues, including the brain. This augmentation of endocannabinoid signaling is the principal mechanism through which **JNJ-40355003** exerts its pharmacological effects.

Signaling Pathway of FAAH Inhibition





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Caption: Signaling pathway of FAAH inhibition by JNJ-40355003.

Quantitative Data

While specific pharmacokinetic data for **JNJ-40355003** in mice is not readily available in the public domain, a study in rats using a related FAAH inhibitor, JNJ5003, provides a potential starting point for dose-ranging studies.

Paramete r	Value	Species	Route of Administr ation	Frequenc y	Observed Effect	Source
Dose	50 mg/kg	Rat	Oral	Daily	Anti- anxiety	[2]



Note: This data is for a related compound in rats and should be used as a guideline for designing studies in mice. Dose optimization and pharmacokinetic studies in the specific mouse strain of interest are highly recommended.

Experimental ProtocolsFormulation and Vehicle Preparation

For in vivo administration, **JNJ-40355003** will likely require a vehicle suitable for poorly water-soluble compounds. A commonly used vehicle for FAAH inhibitors is a mixture of DMSO, a surfactant like Tween 80, and saline.

Materials:

- JNJ-40355003 powder
- Dimethyl sulfoxide (DMSO)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the required amount of JNJ-40355003 powder.
- In a sterile microcentrifuge tube, dissolve the JNJ-40355003 powder in a small volume of DMSO. For a final vehicle composition of 5% DMSO, 5% Tween 80, and 90% saline, first dissolve the compound in the DMSO portion.
- Add Tween 80 to the DMSO/JNJ-40355003 mixture and vortex thoroughly.
- Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.



- If the solution is not clear, sonicate for 5-10 minutes.
- The final vehicle composition should be 5% DMSO, 5% Tween 80, and 90% saline.
- Prepare the formulation fresh on the day of the experiment.

Animal Models

The choice of mouse model will depend on the therapeutic area of interest. For anxiety studies, C57/Bl6 mice have been used.[2]

Administration Protocol (Oral Gavage)

Oral gavage is a common method for administering compounds to rodents.

Materials:

- JNJ-40355003 formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
- 1 mL syringes
- Animal scale

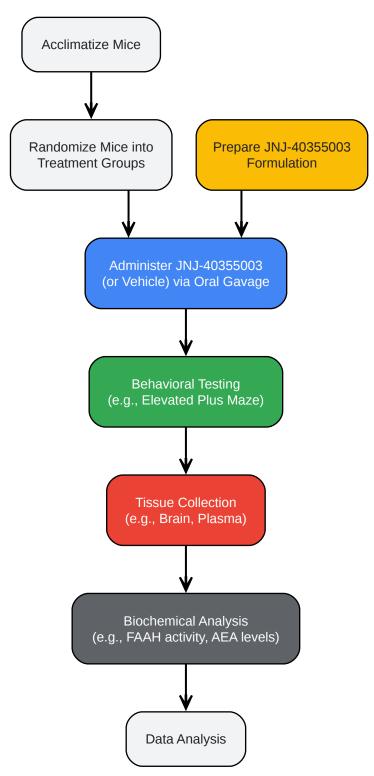
Protocol:

- Weigh each mouse to determine the correct volume of the JNJ-40355003 formulation to administer.
- Gently restrain the mouse.
- Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.
- Slowly dispense the formulation from the syringe.
- Carefully remove the gavage needle.



• Monitor the mouse for any signs of distress after administration.

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-40355003 Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608217#jnj-40355003-administration-in-mouse-models]

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